molecular formula C15H14O4 B14421631 4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione CAS No. 82423-04-9

4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione

Cat. No.: B14421631
CAS No.: 82423-04-9
M. Wt: 258.27 g/mol
InChI Key: PPIAEUZVBXGDGR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, nano copper (II) oxide has been used as a catalyst under mild, ambient, and solvent-free conditions to produce hydroxyl naphthalene-1,4-dione derivatives . This method is advantageous due to its simplicity, high efficiency, and environmentally benign nature.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and antitumor activities, where the compound disrupts cellular processes by inducing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthoquinones such as:

Uniqueness

4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

82423-04-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione

InChI

InChI=1S/C15H14O4/c1-8(2)12(16)7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19/h3-6,8,17H,7H2,1-2H3

InChI Key

PPIAEUZVBXGDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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